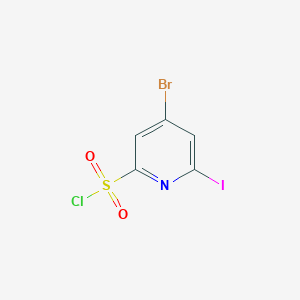
4-Bromo-6-iodopyridine-2-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-6-iodopyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C5H2BrClINO2S and a molecular weight of 382.40 g/mol . This compound is part of the pyridine family, which is known for its aromatic heterocyclic structure. The presence of bromine, iodine, and sulfonyl chloride groups makes it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
The synthesis of 4-Bromo-6-iodopyridine-2-sulfonyl chloride typically involves multi-step reactions starting from pyridine derivatives. One common method includes the halogenation of pyridine to introduce bromine and iodine atoms at specific positions. This is followed by sulfonylation to introduce the sulfonyl chloride group. The reaction conditions often involve the use of strong acids or bases and controlled temperatures to ensure selective substitution .
Analyse Chemischer Reaktionen
4-Bromo-6-iodopyridine-2-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where the bromine or iodine atoms are replaced by other groups using palladium catalysts and boron reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Wissenschaftliche Forschungsanwendungen
4-Bromo-6-iodopyridine-2-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound can be used to modify biologically active molecules, potentially leading to new pharmaceuticals or biologically active compounds.
Wirkmechanismus
The mechanism of action of 4-Bromo-6-iodopyridine-2-sulfonyl chloride primarily involves its ability to act as an electrophile in substitution reactions. The sulfonyl chloride group is highly reactive, allowing it to form strong bonds with nucleophiles. This reactivity is exploited in various chemical transformations, making it a valuable intermediate in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-6-iodopyridine-2-sulfonyl chloride can be compared with other halogenated pyridine derivatives, such as:
4-Bromo-2-chloro-3-iodopyridine: Similar in structure but with different halogen substitution patterns, leading to different reactivity and applications.
6-Amino-2-fluoro-3-iodopyridine: Contains an amino group instead of a sulfonyl chloride group, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its combination of bromine, iodine, and sulfonyl chloride groups, which provide a distinct set of reactivity and applications in various fields of research and industry.
Eigenschaften
Molekularformel |
C5H2BrClINO2S |
|---|---|
Molekulargewicht |
382.40 g/mol |
IUPAC-Name |
4-bromo-6-iodopyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C5H2BrClINO2S/c6-3-1-4(8)9-5(2-3)12(7,10)11/h1-2H |
InChI-Schlüssel |
NEUWZQRUXZCCBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1S(=O)(=O)Cl)I)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



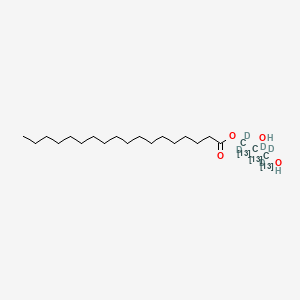
![(2E)-4-methyl-2-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-6-thiophen-2-yl-1H-cyclopenta[b]indol-3-one](/img/structure/B13440341.png)
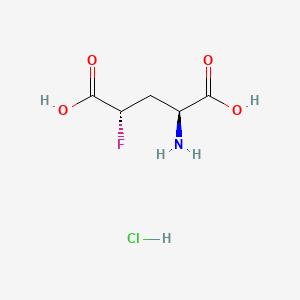


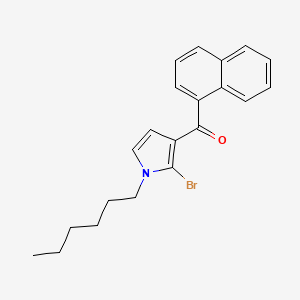
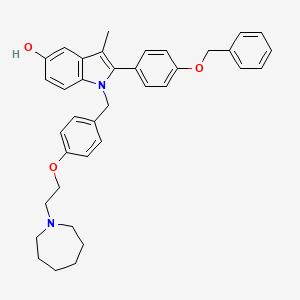

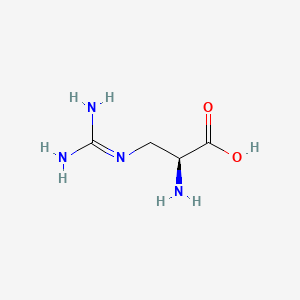
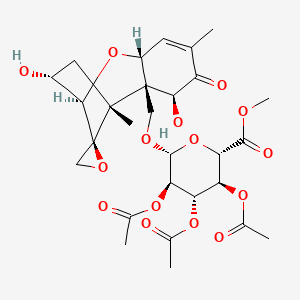
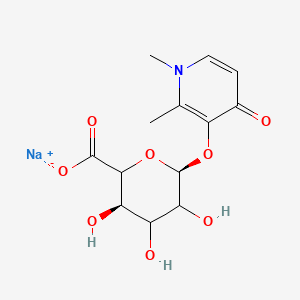
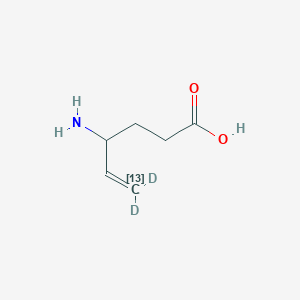
![Acetyloxy-2,6-dimethylphenoxy]-1-methylethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13440396.png)
